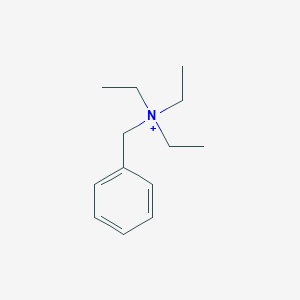

Benzenemethanaminium, N,N,N-triethyl-

Übersicht

Beschreibung

Benzenemethanaminium, N,N,N-triethyl- chloride is a quaternary ammonium salt with the molecular formula C13H22ClN. It is a white crystalline or powdery substance that is hygroscopic and soluble in water, ethanol, methanol, isopropanol, DMF, acetone, and dichloromethane . This compound is widely used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzenemethanaminium, N,N,N-triethyl- chloride is typically synthesized through a quaternization reaction between triethylamine and benzyl chloride. The reaction is carried out in a solvent such as acetone, ethanol, dimethylformamide, or dichloroethane. The process involves dissolving triethylamine in the chosen solvent and adding benzyl chloride dropwise while maintaining the temperature at around 80°C. The reaction mixture is then stirred for several hours until a solid product forms, which is filtered, washed, and dried to obtain benzyltriethylammonium chloride with high purity .

Industrial Production Methods: In industrial settings, the synthesis of benzyltriethylammonium chloride follows similar principles but on a larger scale. The use of acetone as a solvent is preferred due to its ability to lower the reaction temperature and reduce energy consumption. The process is designed to be efficient, environmentally friendly, and cost-effective, with the solvent being recycled and minimal waste generation .

Analyse Chemischer Reaktionen

Types of Reactions: Benzenemethanaminium, N,N,N-triethyl- chloride is involved in various organic reactions, primarily as a phase-transfer catalyst. It facilitates nucleophilic substitution, carbene reactions, and alkylation reactions (C-alkylation, N-alkylation, O-alkylation, and S-alkylation) .

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves nucleophiles such as halides, cyanides, or hydroxides in aqueous-organic biphasic systems.

Carbene Reactions: Often use diazo compounds as carbene precursors.

Alkylation Reactions: Utilize alkyl halides or sulfonates as alkylating agents.

Major Products: The major products formed from these reactions include substituted alkanes, alkenes, and various functionalized organic compounds .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

BTEAC is widely recognized for its role as a catalyst in organic reactions. Key applications include:

- Friedel-Crafts Acylation Reactions : BTEAC can be utilized in combination with antimony(V) chloride to enhance the efficiency of Friedel-Crafts acylation, facilitating the reaction between arenes and acyl/sulfonyl chlorides .

- Knoevenagel and Claisen-Schmidt Condensations : It serves as an activator for hydroxyapatite and natural phosphate, providing a solid support for these condensation reactions at room temperature without solvents .

Case Study: Friedel-Crafts Acylation

In a study published in Advanced Synthesis & Catalysis, researchers demonstrated that using BTEAC with antimony(V) chloride significantly increased the yield of aromatic acylation reactions, showcasing its efficacy as a catalytic agent in synthetic organic chemistry .

Analytical Chemistry

BTEAC is also employed in analytical methods, particularly in chromatography:

- HPLC Applications : It can be separated effectively using reverse-phase high-performance liquid chromatography (HPLC). The mobile phase typically consists of acetonitrile, water, and phosphoric acid, making it suitable for mass spectrometry applications when phosphoric acid is replaced with formic acid .

Data Table: HPLC Performance Metrics

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase Composition | Acetonitrile/Water/Phosphoric Acid |

| Particle Size | 3 µm |

| Application | Isolation of impurities |

Environmental and Safety Considerations

BTEAC has been noted for its environmental impact due to its toxicity to aquatic organisms. It is classified as harmful to aquatic life and may cause long-term adverse effects in the environment .

Ecotoxicity Data

| Organism | LC50 (mg/L) | Duration |

|---|---|---|

| Freshwater Fish | 141 - 185 | 96 hours |

| Water Flea | Not specified | Not specified |

| Freshwater Algae | Not specified | Not specified |

Industrial Applications

In addition to laboratory uses, BTEAC finds applications in industrial processes:

- Synthesis of Pharmaceuticals : It is used as a reagent in synthesizing various pharmaceutical compounds, including intermediates for drug production.

- Phase Transfer Catalysis : BTEAC plays a crucial role in phase transfer catalysis, enabling reactions between reactants in different phases, enhancing reaction rates and yields .

Wirkmechanismus

Benzenemethanaminium, N,N,N-triethyl- chloride acts as a phase-transfer catalyst by transferring ions from the aqueous phase to the organic phase. The quaternary ammonium ion forms an ion pair with the anion in the aqueous phase, allowing it to dissolve in the organic phase and participate in the reaction. This mechanism enhances the reaction rate and efficiency without altering the chemical equilibrium .

Vergleich Mit ähnlichen Verbindungen

Benzyltrimethylammonium chloride: Another quaternary ammonium salt used as a phase-transfer catalyst, but with different alkyl groups.

Tetraethylammonium chloride: A simpler quaternary ammonium salt with four ethyl groups.

Uniqueness: Benzenemethanaminium, N,N,N-triethyl- chloride is unique due to its specific combination of benzyl and triethyl groups, which provide optimal solubility and catalytic properties for a wide range of organic reactions. Its ability to facilitate reactions in biphasic systems makes it particularly valuable in organic synthesis .

Biologische Aktivität

Benzenemethanaminium, N,N,N-triethyl- (commonly known as benzyltriethylammonium chloride or BTEAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, applications in various fields, and relevant case studies.

- Chemical Formula : C₁₃H₂₂ClN

- Molecular Weight : 227.78 g/mol

- CAS Number : 56-37-1

- IUPAC Name : Benzyl(triethyl)azanium; chloride

- Solubility : Soluble in acetone, alcohol, and water; insoluble in ether.

BTEAC functions primarily as a phase transfer catalyst , facilitating reactions between organic and aqueous phases. Its quaternary ammonium structure allows it to interact with various biological membranes, influencing cellular processes. The compound's ability to disrupt cell membranes is a key factor in its antimicrobial properties.

Antimicrobial Properties

BTEAC exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness varies based on the type of microorganism and the concentration used. The Minimum Inhibitory Concentration (MIC) values for BTEAC against different bacterial strains are summarized in the table below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

These values indicate that BTEAC is particularly effective against Gram-positive bacteria compared to Gram-negative strains, which typically require higher concentrations for inhibition.

Cytotoxicity Studies

While BTEAC shows promising antimicrobial activity, it is essential to evaluate its cytotoxic effects on human cells. A study assessing the cytotoxicity of BTEAC on human fibroblast cells revealed an IC₅₀ value of approximately 100 µg/mL, indicating that while it is effective against bacteria, higher concentrations may pose risks to human cells.

Case Studies

- Anticancer Activity : A study investigated the potential of BTEAC as an anticancer agent. The compound was tested against various cancer cell lines, demonstrating selective cytotoxicity. The results indicated that BTEAC could reduce cell viability significantly at concentrations as low as 10 µg/mL in some cancer types, suggesting its potential as a therapeutic agent in oncology.

- Phase Transfer Catalysis : Research highlighted BTEAC's role as a phase transfer catalyst in organic synthesis. It was successfully used in the Knoevenagel condensation reaction, yielding high purity products and demonstrating its utility in synthetic organic chemistry.

- Neurotoxicity Assessment : A toxicity study conducted on rodents indicated that BTEAC administration at high doses led to observable neurotoxic effects such as tremors and ataxia. However, lower doses were well tolerated without significant adverse effects on body weight or organ health.

Applications

- Pharmaceuticals : Due to its antimicrobial and anticancer properties, BTEAC is being explored for use in drug formulations.

- Agriculture : Its efficacy against pathogens makes it a candidate for developing agricultural disinfectants.

- Organic Synthesis : As a phase transfer catalyst, it facilitates various chemical reactions, enhancing yield and efficiency.

Eigenschaften

IUPAC Name |

benzyl(triethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQDSLGFSUGBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168118 | |

| Record name | Benzyltriethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-03-2 | |

| Record name | Benzyltriethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltriethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLTRIETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS1AQC1A39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.